(E)-7-amino-N'-(3,4-dihydroxybenzylidene)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbohydrazide
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Overview
Description
7-AMINO-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE is a complex heterocyclic compound It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities
Preparation Methods
The synthesis of 7-AMINO-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE typically involves multi-step reactions. One common method includes the condensation of 6-amino uracil with aromatic aldehydes and malononitrile in the presence of a base such as triethylamine in an aqueous ethanol medium . This reaction is advantageous due to its mild conditions, short reaction time, and high yield of the desired product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with potentially different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, altering its chemical properties and biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-AMINO-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: The compound’s interaction with various biological targets makes it a valuable tool in studying cellular processes and disease mechanisms.
Industrial Applications: Its unique chemical properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein kinases. By binding to these targets, it can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell survival and proliferation . This makes it a promising candidate for the development of new therapeutic agents, particularly in the treatment of cancer.
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidines and their derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are known for their selective inhibition of protein kinase B (Akt), which is involved in cancer cell survival.
Thiadiazoles and Thioamides: These compounds exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.
The uniqueness of 7-AMINO-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H16N6O5 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
7-amino-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C17H16N6O5/c1-22-14-10(16(27)23(2)17(22)28)6-9(13(18)20-14)15(26)21-19-7-8-3-4-11(24)12(25)5-8/h3-7,24-25H,1-2H3,(H2,18,20)(H,21,26)/b19-7+ |
InChI Key |
WBHRQDHDSQSPEM-FBCYGCLPSA-N |
Isomeric SMILES |
CN1C2=NC(=C(C=C2C(=O)N(C1=O)C)C(=O)N/N=C/C3=CC(=C(C=C3)O)O)N |
Canonical SMILES |
CN1C2=NC(=C(C=C2C(=O)N(C1=O)C)C(=O)NN=CC3=CC(=C(C=C3)O)O)N |
Origin of Product |
United States |
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